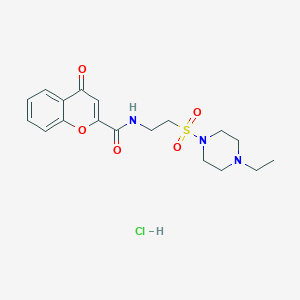

![molecular formula C12H22ClNO2 B2632629 Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride CAS No. 2230802-65-8](/img/structure/B2632629.png)

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

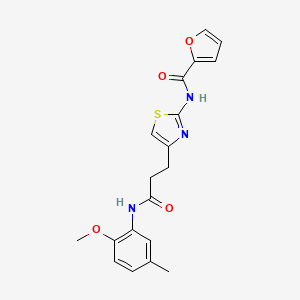

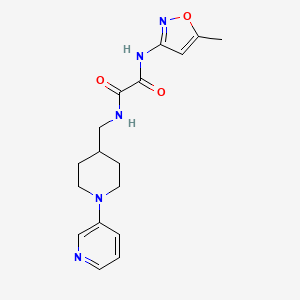

Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds . They are key structural units of heme and related porphinoid co-factors, such as heme b, chlorophyll a, vitamin B12, and factor 430 . The pyrrole ring commonly exists in marine natural products, non-natural products, drug candidates, and synthetic materials .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

In pyrrole, each of the four sp2-hybridized carbons contributes one π electron and the sp2-hybridized nitrogen atom contributes the two from its lone pair, which occupies a p orbital . This allows the ring to be fully conjugated, making the pi electron count for pyrrole 6 pi electrons .Chemical Reactions Analysis

Pyrroles undergo various chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields . Michael addition of pyrrole with electrophilic olefins is completed in a highly regioselective manner to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrroles depend on their specific structure. Generally, pyrroles are aromatic and have a conjugated system of electrons .Scientific Research Applications

- Pyrrole Derivatives : Pyrrole is an essential heterocyclic compound with significant relevance in pharmaceutical frameworks. Researchers have explored novel pyrrole derivatives due to their biological importance. The compound you mentioned falls into this category .

- Multicomponent Reactions (MCRs) : The three-component synthesis of pyrrole derivatives has gained attention. MCRs offer a simple one-pot method for generating diverse pyrrole structures. These reactions allow the synthesis of multi-functionalized pyrroles, covering literature from 2016 to late 2023 .

- Diverse Applications : Pyrrole derivatives find applications in organic dyes, conjugated polymers, optoelectronics, semiconductors, sensors, and ionic liquids .

Pharmaceuticals and Medicinal Chemistry

Chemical Synthesis and Scaffold Building

Chemical Properties and Structure

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (3aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12-7-5-3-4-6-10(12)13-9-8-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBJAWFQMXMNOW-XOZOLZJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCCC1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCCC[C@@H]1NCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B2632551.png)

![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2632565.png)